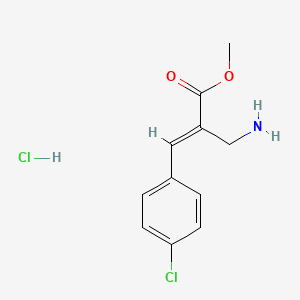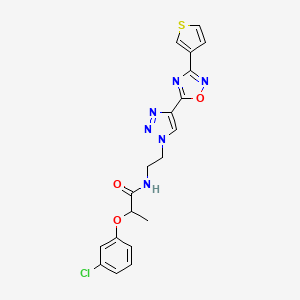![molecular formula C19H16Cl2N2O3S B2405490 N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-méthylbenzènesulfonamide CAS No. 339009-18-6](/img/structure/B2405490.png)
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H16Cl2N2O3S and its molecular weight is 423.31. The purity is usually 95%.
BenchChem offers high-quality N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modulation des récepteurs sigma
Les récepteurs sigma jouent un rôle essentiel dans les processus cellulaires, notamment la neurotransmission, la survie cellulaire et la neuroprotection. Des études ont évalué l’affinité de ce composé pour les récepteurs sigma-1 et sigma-2. La compréhension de ses interactions de liaison avec ces récepteurs pourrait conduire à de nouvelles stratégies thérapeutiques pour les troubles neurologiques et le cancer .
Chimie synthétique et alkylation
La synthèse du composé implique la fixation d’une partie 3,4-dichlorobenzyl sur un atome d’azote cyclique. Les chercheurs ont exploré les produits régioisomères en utilisant des techniques telles que les données de RMN du 13C et la spectroscopie de différence NOE. L’investigation de ses voies de synthèse et l’optimisation de sa production pourraient améliorer sa disponibilité pour la recherche et le développement .
Modifications structurales pour une activité accrue
Les scientifiques ont exploré les modifications structurales de composés apparentés afin d’améliorer leur activité biologique. L’étude de l’impact de substitutions spécifiques sur les propriétés du composé pourrait guider la conception rationnelle pour une efficacité accrue et une toxicité réduite .
Pharmacocinétique et métabolisme
La compréhension du profil pharmacocinétique du composé, y compris son absorption, sa distribution, son métabolisme et son excrétion, est cruciale pour le développement de médicaments. Les chercheurs peuvent étudier sa stabilité, sa biodisponibilité et ses interactions potentielles avec les enzymes et les transporteurs métaboliques .
Recherche sur le cancer
Compte tenu de sa structure unique, le composé pourrait présenter une cytotoxicité sélective contre les cellules cancéreuses. Les chercheurs pourraient explorer ses effets sur divers types de cancer, élucider son mécanisme d’action et évaluer son potentiel en tant qu’agent anticancéreux .
Propriétés
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-13-2-6-16(7-3-13)27(25,26)22-15-5-9-19(24)23(12-15)11-14-4-8-17(20)18(21)10-14/h2-10,12,22H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYVVNIMWRVJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2405411.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide](/img/structure/B2405413.png)


![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2405427.png)


